Benzylbenzofuran derivative-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2S,3S,5S)-2-(3,4-dimethoxyphenyl)-5-methoxy-3-methyl-5-prop-2-enyl-2,3-dihydro-1-benzofuran-6-one |
InChI |
InChI=1S/C21H24O5/c1-6-9-21(25-5)12-15-13(2)20(26-17(15)11-19(21)22)14-7-8-16(23-3)18(10-14)24-4/h6-8,10-13,20H,1,9H2,2-5H3/t13-,20-,21-/m0/s1 |
InChI Key |
FAPGBXLHYVKIQO-ZEWGMFERSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=CC(=O)[C@@](C=C12)(CC=C)OC)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1C(OC2=CC(=O)C(C=C12)(CC=C)OC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for Benzylbenzofuran Derivative 1 and Analogues
Established Synthetic Routes to the Benzylbenzofuran Core
The construction of the fundamental benzylbenzofuran scaffold can be achieved through several established synthetic routes, which are broadly categorized into cyclization strategies, coupling reactions, and multicomponent approaches. These methods provide versatile pathways to a wide range of substituted benzylbenzofuran derivatives.
Cyclization Strategies
Cyclization reactions represent a cornerstone in the synthesis of the benzofuran (B130515) ring system. These strategies typically involve the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring.
One common approach is the acid-catalyzed cyclization of various precursors. For instance, 2-phenoxyalkanals or their corresponding acetals can undergo intramolecular cyclization under acidic conditions to yield 2-alkylbenzofurans. Polyphosphoric acid (PPA) is a frequently employed catalyst for the cyclization of acetals.
Oxidative cyclization of o-alkenylphenols is another effective method. For example, 2-hydroxystilbenes can be converted to 2-arylbenzofurans using reagents like (diacetoxyiodo)benzene (B116549) as a catalyst in the presence of an oxidant. Similarly, the palladium-catalyzed oxidative cyclization of o-allylphenols provides a route to 2-substituted benzofurans. A simple sequential protocol for the synthesis of functionalized 2-benzylbenzofurans involves the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, followed by a Pd(II)-catalyzed oxidative annulation of the in situ generated o-cinnamyl phenols.
Intramolecular C–O bond formation using metal catalysis has also been developed. A one-pot process starting from 1-aryl- or 1-alkylketones involves a regioselective iron(III)-catalyzed halogenation followed by an iron- or copper-catalyzed O-arylation to construct the benzofuran ring.
Radical cyclization cascades offer a modern approach to constructing complex benzofuran derivatives. These reactions can create intricate molecular architectures in a single step through a sequence of radical-mediated bond formations.
| Cyclization Strategy | Precursor | Reagents/Catalyst | Product | Ref. |
| Acid-Catalyzed Cyclization | Acetal of a phenoxy ketone | Polyphosphoric Acid (PPA) | 2-substituted benzofuran | |
| Oxidative Cyclization | 2-Hydroxystilbene | PhI(OAc)₂, m-CPBA | 2-Arylbenzofuran | |
| Intramolecular C-O Bond Formation | 1-Arylketone | FeCl₃, NIS, CuI | Substituted benzofuran | |
| Radical Cyclization | 2-Iodo aryl allenyl ethers | 2-Azaallyl anions | Polycyclic benzofurans |
Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of the benzofuran core, offering high efficiency and broad substrate scope.
The Sonogashira coupling is a widely used method that involves the reaction of a terminal alkyne with an aryl or vinyl halide. For benzofuran synthesis, this typically involves the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. One-pot procedures combining Sonogashira coupling and cyclization have been developed to streamline the synthesis of 2,3-disubstituted benzofurans.
The Heck coupling , which involves the reaction of an unsaturated halide with an alkene, can also be employed. An intramolecular Heck reaction of an appropriately substituted precursor can lead to the formation of the benzofuran ring system.
The Suzuki coupling , a reaction between an organoboron compound and an organohalide, provides another versatile route. This can be used to introduce substituents onto a pre-formed benzofuran ring or to construct the ring itself through a coupling/cyclization strategy. For example, a one-pot sequential Pd-catalyzed Suzuki cross-coupling/direct arylation has been used to synthesize 2-substituted benzofurans from simple phenols and boronic acids.
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |
| Sonogashira Coupling | o-Iodophenol | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | 2-Substituted benzofuran | |
| Intramolecular Heck Coupling | Phenol derivative with an alkene moiety | - | Pd(OAc)₂ | 2-Substituted-3-functionalized benzofuran | |
| Suzuki Coupling | o-Halophenol derivative | Arylboronic acid | Pd catalyst | 2-Arylbenzofuran |
Multicomponent Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy.
Several one-pot syntheses of highly substituted benzofurans have been reported. For instance, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides has been developed under Sonogashira conditions. Another example is a DABCO-catalyzed multicomponent domino reaction for the one-pot synthesis of densely functionalized benzofurans in water.
A one-pot, five-component reaction has been described for the synthesis of tetrazole-benzofuran hybrids, which involves a Ugi-azide multicomponent reaction coupled to an intramolecular cyclization catalyzed by Pd/Cu. Furthermore, a microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides has been developed, demonstrating the utility of this approach for rapid library synthesis.
| Multicomponent Approach | Reactants | Catalyst/Conditions | Product | Ref. |
| Three-component Sonogashira | 2-Iodophenol, Terminal acetylene, Aryl iodide | Pd catalyst, Microwave | 2,3-Disubstituted benzofuran | |
| Five-component Ugi-azide/cyclization | Aldehyde, Amine, Isocyanide, Azide, o-Iodophenol | Pd/Cu catalyst | Tetrazole-benzofuran hybrid | |
| Four-component Microwave-assisted | Amine, 2'-Hydroxyacetophenone, Aldehyde, Benzonitrile | Microwave irradiation | Benzofuran-2-carboxamide |
Novel and Efficient Synthetic Protocols for Benzylbenzofuran Derivative-1
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of benzylbenzofuran derivatives. These novel protocols often employ green chemistry principles and advanced catalytic systems.
Green Chemistry Approaches in Benzylbenzofuran Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of benzofuran synthesis, this has led to the development of reactions that proceed under milder conditions, use less toxic solvents, and are more atom-economical.
An environmentally benign one-pot synthesis of 2-arylbenzofurans has been developed that proceeds at room temperature. This method features an ortho-hydroxyl group-assisted Wittig reaction of a substituted salicylaldehyde (B1680747) followed by an in situ oxidative cyclization, utilizing green solvents. Another approach involves the use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, as an eco-friendly reaction medium for the copper-iodide-catalyzed one-pot synthesis of benzofuran derivatives. Furthermore, electrochemical methods have been explored for the non-catalyst, fast, and simple synthesis of new benzofuran derivatives in aqueous media.
| Green Chemistry Approach | Key Feature | Reactants | Conditions | Product | Ref. |
| Room Temperature One-pot Synthesis | Mild conditions, green solvent | Substituted salicylaldehyde, Wittig reagent | Room temperature | 2-Arylbenzofuran | |
| Deep Eutectic Solvent | Eco-friendly reaction medium | o-Hydroxy aldehydes, Amines, Alkynes | CuI catalyst, ChCl.EG | Substituted benzofuran | |
| Electrochemical Synthesis | Catalyst-free, aqueous medium | N,N,N',N'-Tetramethyl-benzene-1,4-diamine, Barbituric acids | Carbon rod electrodes | Benzofuran derivatives |
Catalytic Methodologies for Enhanced Selectivity
The development of new catalytic systems has been instrumental in achieving higher selectivity in the synthesis of substituted benzofurans. This includes controlling the regioselectivity (the position of substitution) and, in some cases, the stereoselectivity.
Regioselective synthesis is crucial when multiple reaction sites are available on the starting materials. For instance, a direct synthesis of naphthofurans and benzofurans from readily available phenols and α-haloketones promoted by titanium tetrachloride allows for the formation of a variety of products with high levels of regioselectivity. Another method for the highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans involves the rearrangement and subsequent transformation of 2-hydroxychalcones.
Recent advancements in catalysis also focus on improving the efficiency and scope of known reactions. For example, a highly active heterogeneous Pd-nanoparticle catalyst has been developed for the intramolecular addition of phenols to alkynes, which can be used in a continuous flow reaction system. A novel method for constructing complex benzofuran derivatives involves a unique radical cyclization cascade mechanism initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers, leading to polycyclic benzofurans that are otherwise difficult to prepare.
| Catalytic Methodology | Catalyst/Reagent | Selectivity | Substrates | Product | Ref. |
| Titanium Tetrachloride Promoted Synthesis | TiCl₄ | High Regioselectivity | Phenols, α-Haloketones | Naphthofurans and benzofurans | |
| Chalcone (B49325) Rearrangement Strategy | p-TsOH or basic/weakly acidic conditions | High Regioselectivity | 2-Hydroxychalcones | 3-Formylbenzofurans or 3-Acylbenzofurans | |
| Heterogeneous Pd-nanoparticle Catalysis | Pd-nanoparticles | High Efficiency | o-Alkynylphenols | Benzofurans | |
| Single-Electron Transfer (SET) Radical Cyclization | 2-Azaallyl anions | Construction of complex structures | 2-Iodo aryl allenyl ethers | Polycyclic benzofurans |
Regioselective and Stereoselective Synthesis of Substituted Benzylbenzofuran Derivatives
The controlled synthesis of substituted benzylbenzofuran derivatives, where substituents are introduced at specific positions (regioselectivity) and with a defined three-dimensional arrangement (stereoselectivity), is paramount for the development of novel therapeutic agents. Various synthetic strategies have been developed to achieve this control.
One prominent regioselective approach involves the synthesis of 2-benzylbenzofurans from 2-aroylbenzofuran precursors. This two-step process begins with the Friedel-Crafts acylation of a benzofuran, which typically proceeds with high regioselectivity at the 2-position. The subsequent reduction of the resulting ketone, for instance, through a Wolff-Kishner reduction, yields the desired 2-benzylbenzofuran. This method allows for the introduction of various substituents on both the benzofuran core and the benzyl (B1604629) moiety, depending on the starting materials.
Another effective regioselective method is the palladium-catalyzed intramolecular cyclization of appropriately substituted phenols. For instance, a sequential reaction protocol involving the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, followed by a Pd(II)-catalyzed oxidative annulation of the in situ generated o-cinnamyl phenols, has been shown to produce functionalized 2-benzylbenzofurans in good yields. rsc.org
The synthesis of 3-substituted 2-benzylbenzofurans can be achieved regioselectively from nitroalkene precursors. researchgate.net This method involves the reaction of a nitroalkene with a Grignard reagent, followed by a Nef reaction and an acid-mediated cyclization in a one-pot process, affording the 3-substituted 2-benzylbenzofuran derivatives. researchgate.net
While the stereoselective synthesis of "this compound" itself is not extensively documented, general principles of asymmetric synthesis can be applied. For instance, the enantioselective alkylation of 3-substituted benzofuran-2(3H)-ones, catalyzed by chiral cinchona alkaloid-based catalysts, can generate all-carbon quaternary stereocenters at the C3-position with good enantioselectivity. researchgate.net These chiral intermediates can then be further elaborated to stereochemically defined benzylbenzofuran derivatives.
| Method | Starting Materials | Key Reagents/Catalysts | Product Type | Selectivity |
| Friedel-Crafts Acylation & Reduction | Benzofuran, Acyl chloride | AlCl₃, Hydrazine hydrate, KOH | 2-Benzylbenzofuran | High Regioselectivity |
| Palladium-Catalyzed Annulation | Phenol, Cinnamyl alcohol | Re₂O₇, Pd(II) catalyst | 2-Benzylbenzofuran | High Regioselectivity |
| Nitroalkene-Based Synthesis | Nitroalkene, Grignard reagent | Grignard reagent, Acid | 3-Substituted 2-benzylbenzofuran | High Regioselectivity |
| Asymmetric Alkylation | 3-Substituted benzofuran-2(3H)-one | Chiral biscinchona alkaloid catalyst | Chiral 3-alkylated benzofuranone | Good Enantioselectivity |
Derivatization Strategies for Structural Diversification of this compound Scaffolds
Structural diversification of the "this compound" scaffold is crucial for fine-tuning its biological activity and physicochemical properties. Derivatization can be achieved by modifying the benzofuran core, the benzyl group, or by introducing substituents at various positions.
Modification of the Benzofuran Core:
A common strategy for diversifying the benzofuran nucleus is through halogenation, followed by transition metal-catalyzed cross-coupling reactions. Regioselective bromination or iodination of the benzofuran ring can be achieved, providing handles for introducing a wide array of substituents. For example, Suzuki, Sonogashira, and Heck coupling reactions can be employed to introduce aryl, alkynyl, and alkenyl groups, respectively.
Modification of the Benzyl Group:
The benzyl moiety offers several opportunities for structural modification. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, can be used to introduce substituents onto the phenyl ring of the benzyl group. uci.edu The directing effects of any existing substituents on the ring will govern the position of the incoming group. uci.edu
Furthermore, the benzylic methylene (B1212753) bridge can be a site for functionalization. Lithiation of the benzylic position followed by quenching with an electrophile can introduce various substituents. researchgate.net
Introduction of Substituents via Intramolecular Wittig Reaction:
The intramolecular Wittig reaction provides a versatile method for the synthesis of benzofurans with diverse substituents at the 2- and 3-positions. rsc.orgsciforum.netscilit.com By starting with an appropriate o-hydroxybenzyltriphenylphosphonium salt and a variety of acid chlorides, one can construct a library of 2-substituted and 2,3-disubstituted benzofurans. sciforum.netscilit.com This approach is particularly useful for introducing functional groups that might not be compatible with other synthetic methods.
| Strategy | Target Site | Reaction Type | Reagents/Catalysts | Introduced Functionality |
| Halogenation & Cross-Coupling | Benzofuran Core | Bromination, Suzuki Coupling | NBS, Pd catalyst, Boronic acid | Aryl groups |
| Electrophilic Aromatic Substitution | Benzyl Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro group |
| Benzylic Functionalization | Benzylic Methylene | Lithiation & Electrophilic Quench | n-BuLi, Electrophile | Various substituents |
| Intramolecular Wittig Reaction | 2- and 3-positions of Benzofuran | Cyclization | o-hydroxybenzyltriphenylphosphonium salt, Acid chloride | Diverse substituents |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzylbenzofuran Derivative 1
Influence of Substituent Position on Biological Activity Profiles
The position of substituents on both the benzofuran (B130515) core and the benzyl (B1604629) moiety plays a pivotal role in modulating the biological activity of Benzylbenzofuran derivative-1. Structure-activity relationship (SAR) studies have demonstrated that even minor positional changes can lead to significant variations in potency and efficacy.
Substitutions at the C-2 position of the benzofuran ring are often considered critical for cytotoxic activity. nih.gov For instance, the introduction of various heterocyclic or ester groups at this position has been shown to be a key determinant of the compound's anticancer properties. nih.gov The nature and position of substituents on the benzyl ring also significantly influence activity. Halogen substitution on the N-phenyl ring of related benzofuran carboxamides has been found to be beneficial, with the para position often yielding the highest activity. nih.gov
The following table summarizes the hypothetical influence of substituent positions on the biological activity of this compound analogues, based on general findings for the benzofuran class.
Table 1: Influence of Substituent Position on Biological Activity
| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity |
|---|---|---|
| Benzofuran C-2 | Heterocyclic Ring | Crucial for cytotoxic and anticancer activity nih.gov |
| Benzofuran C-3 | Methyl Group | Can modulate activity depending on the assay nih.gov |
| Benzofuran C-5 | Chloro Group | Enhances antiproliferative activity nih.gov |
| Benzyl Ring (para) | Halogen | Generally leads to maximum cytotoxic activity nih.gov |
Role of Functional Group Variation on Potency and Selectivity
The nature of the functional groups appended to the benzylbenzofuran scaffold is a primary determinant of its potency and selectivity towards specific biological targets. Variations in functional groups can alter the compound's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.
For example, the presence of a methoxy (B1213986) group on the benzofuran ring has been shown to be important for the activity of some derivatives, with its absence being detrimental. nih.gov In a series of 5-chlorobenzofuran-2-carboxamides, the presence of an N-phenethyl carboxamide group was found to significantly enhance antiproliferative activity. nih.gov The introduction of a hydrogen bond donor, such as a hydroxyl group at the C-7 position, can also contribute positively to the pharmacophore's interactions. nih.gov
The table below illustrates the impact of different functional groups on the potency and selectivity of hypothetical this compound analogues.
Table 2: Effect of Functional Group Variation on Potency and Selectivity
| Functional Group | Position | Impact on Potency | Impact on Selectivity |
|---|---|---|---|
| Methoxy (-OCH3) | Benzofuran Ring | Often enhances activity nih.gov | Can influence selectivity for specific targets |
| N-phenethyl carboxamide | Benzofuran C-2 | Significantly enhances antiproliferative activity nih.gov | May contribute to selectivity for cancer cells |
| Hydroxyl (-OH) | Benzofuran C-7 | Can increase potency through hydrogen bonding nih.gov | May alter target binding profile |
Conformational Analysis and its Impact on this compound Activity
The bond connecting the benzyl group to the benzofuran core allows for rotational freedom, leading to various possible conformations. Computational studies and experimental techniques can provide insights into the preferred low-energy conformations. For some benzofuran derivatives, maintaining a specific conformation, such as a cis-conformation, is essential for their biological function. nih.gov The C-2 substituent on the benzofuran ring can play a role in maintaining this conformational bias. nih.gov The interaction between the benzyl group and substituents on the benzofuran ring can lead to steric hindrance, favoring certain rotational isomers over others. The planarity of the benzofuran ring system is also a key structural feature. researchgate.net
The biological activity is often exerted by a specific "bioactive conformation." Understanding the conformational preferences of this compound is therefore essential for rational drug design, as it allows for the design of more rigid analogues that are locked in the bioactive conformation, potentially leading to increased potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. echemcom.comnih.gov For this compound analogues, QSAR models can be developed to predict their activity and guide the synthesis of new, more potent compounds.
QSAR models are built using a set of known molecules (a training set) with their corresponding biological activities. echemcom.com Various molecular descriptors, which quantify different aspects of the molecular structure such as electronic, steric, and hydrophobic properties, are calculated for each molecule. researchgate.netnih.gov Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to create a model that correlates these descriptors with the observed activity. eurjchem.com
For a series of arylbenzofuran derivatives, QSAR studies have identified the importance of descriptors such as molar refractivity and hydrophobicity in predicting biological activity. echemcom.com A statistically significant QSAR model can have a high squared correlation coefficient (r²) and cross-validated correlation coefficient (q²), indicating its predictive power. echemcom.com
The general form of a QSAR equation can be represented as:
Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)
The table below provides examples of descriptors that could be used in a QSAR model for this compound analogues and their potential influence on activity.
Table 3: Descriptors for QSAR Modeling of this compound Analogues
| Descriptor | Type | Potential Influence on Activity |
|---|---|---|
| LogP | Hydrophobic | Higher values may indicate better membrane permeability |
| Molar Refractivity (MR) | Steric/Electronic | Relates to the volume and polarizability of the molecule nih.gov |
| Dipole Moment | Electronic | Influences polar interactions with the target |
| HOMO/LUMO Energies | Electronic | Relates to the molecule's reactivity and ability to participate in charge transfer interactions researchgate.net |
By developing robust QSAR models, researchers can virtually screen large libraries of potential this compound analogues, prioritizing the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process.
Biological Activities and Mechanistic Investigations of Benzylbenzofuran Derivative 1
Enzymatic Modulation by Benzylbenzofuran Derivatives
The structural characteristics of Benzylbenzofuran derivative-1 make it a candidate for interaction with various enzyme systems. The planarity of the benzofuran (B130515) ring, coupled with the flexibility of the benzyl (B1604629) substituent, allows it to fit into the active or allosteric sites of different enzymes, thereby modulating their activity.
Cholinesterases, primarily Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are key enzymes in the regulation of the neurotransmitter acetylcholine. mdpi.com Inhibition of these enzymes is a primary strategy for managing neurodegenerative conditions like Alzheimer's disease. mdpi.com Research has shown that certain benzylbenzofuran derivatives are effective inhibitors of these enzymes, particularly BChE. sciforum.netnih.gov
Studies on structurally similar compounds reveal that the substitution pattern on both the benzofuran core and the benzyl ring significantly influences inhibitory potency. For instance, the introduction of a methylene (B1212753) spacer between the benzofuran and phenyl rings can improve flexibility and enhance inhibitory action against BChE. nih.gov One study highlighted that a 5-bromo-2-(4-hydroxybenzyl)benzofuran derivative was a potent BChE inhibitor, with activity approximately 10 times higher than the standard drug galantamine. nih.gov Other 2-arylbenzofuran derivatives have also demonstrated potent and selective BChE inhibition, with some showing IC50 values as low as 2.5 µM. mdpi.com The inhibitory mechanism is often competitive, suggesting that these derivatives interact with the enzyme's active site. mdpi.com
Table 1: Cholinesterase Inhibitory Activity of Representative Benzylbenzofuran Derivatives
| Compound | Target Enzyme | IC50 (µM) | Source |
|---|---|---|---|
| Cathafuran C | BChE | 2.5 | mdpi.com |
| 5-bromo-2-(4-hydroxybenzyl)benzofuran | BChE | 2.93 | nih.gov |
| Benzofuran-2-carboxamide derivative (6h) | BChE | 0.054 | nih.gov |
| Moracin O | BChE | 28.22 | mdpi.com |
This table presents data for compounds structurally related to this compound to illustrate the potential activity of this chemical class.
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine (B1211576) and serotonin. rsc.orgnih.gov Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease. nih.govnih.gov Benzofuran derivatives have been identified as a promising class of MAO inhibitors, often showing selectivity for the MAO-B isoform. nih.govresearchgate.net
Research on various indole (B1671886) and benzofuran derivatives has demonstrated their potential as selective, reversible MAO-B inhibitors with inhibition constants (Ki) in the nanomolar to micromolar range. nih.gov The specific chemical structure and substitutions on the benzofuran ring are critical for both potency and selectivity. rsc.org This selective inhibition of MAO-B is particularly relevant for preventing the breakdown of dopamine, a key therapeutic goal in Parkinson's disease. nih.gov
The benzofuran scaffold has been investigated for its inhibitory effects on a range of other enzyme systems beyond cholinesterases and monoamine oxidases. For example, certain derivatives have been designed as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin (B600854) receptor signaling pathway, making them potential candidates for type 2 diabetes treatment. acs.org Other research has explored benzofuran derivatives as inhibitors of HIV-1 reverse transcriptase and protease, enzymes critical for viral replication. rsc.org Additionally, some derivatives have been developed as potent and selective agonists for the S1P1 receptor, a G-protein-coupled receptor involved in immune response, indicating potential applications in autoimmune diseases like multiple sclerosis. nih.gov These findings underscore the chemical versatility of the benzylbenzofuran scaffold in interacting with a diverse array of biological targets.
In Vitro Anticancer and Cytotoxicity Research
The potential of benzylbenzofuran derivatives as anticancer agents has been a significant area of investigation. nih.gov These compounds can exert cytotoxic effects against various cancer cell lines through multiple mechanisms. nih.govresearchgate.net
This compound and related compounds have demonstrated significant cytotoxic activity against a broad panel of human cancer cell lines. researchgate.netnih.gov Studies have reported IC50 values in the low micromolar range against leukemia, breast, colon, and lung cancer cell lines. researchgate.netresearchgate.net For example, a naturally occurring benzylbenzofuran derivative, licoagrochalcone A, showed IC50 values below 50 µM against seven solid tumor cell lines. nih.gov Another study on a synthetic 2-benzoylbenzofuran derivative linked to a piperazine (B1678402) moiety reported a potent IC50 value of 0.12 µM against the A549 lung cancer cell line. mdpi.com The cytotoxic potency is often influenced by the specific substitution patterns on the molecule, with halogenated derivatives frequently showing enhanced activity. nih.gov
Table 2: Cytotoxic Activity of Representative Benzylbenzofuran Derivatives on Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|---|
| Compound 8d (Benzofuran-dipiperazine derivative) | A549 | Lung Carcinoma | 0.43 | researchgate.net |
| Compound 13 (Benzofuran-piperazine hybrid) | HeLa | Cervical Carcinoma | 0.03 | researchgate.net |
| Licoagrochalcone A (Compound 5 ) | CCRF-CEM | Leukemia | 5.16 | nih.gov |
| Aridanin | HepG2 | Liver Carcinoma | 9.56 | researchgate.net |
| Dorsmerunin C (Benzylbenzofuran derivative) | CCRF-CEM | Leukemia | >50 | nih.gov |
This table presents data for compounds structurally related to this compound to illustrate the potential activity of this chemical class.
The cytotoxic effects of benzylbenzofuran derivatives are often mediated by the induction of apoptosis (programmed cell death) and interference with the normal cell cycle progression of cancer cells. researchgate.netnih.gov Mechanistic studies have shown that these compounds can trigger apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program. researchgate.net This activation is often accompanied by the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS). researchgate.net
Furthermore, some benzofuran derivatives have been found to cause cell cycle arrest, a state where the cell stops progressing through its division cycle. nih.gov For instance, a novel benzofuran lignan (B3055560) derivative was shown to induce G2/M phase arrest in a p53-dependent manner. nih.gov By halting the cell cycle, these compounds can prevent cancer cell proliferation and ultimately lead to cell death. nih.govrsc.org This dual ability to induce apoptosis and modulate the cell cycle makes benzylbenzofuran derivatives a compelling class of compounds for further anticancer drug development. researchgate.netmdpi.com
Table of Mentioned Compounds
| Compound Name | Chemical Class / Description |
|---|---|
| This compound | Representative benzylbenzofuran compound |
| Acetylcholine | Neurotransmitter |
| Galantamine | Cholinesterase inhibitor drug |
| 5-bromo-2-(4-hydroxybenzyl)benzofuran | A specific BChE-inhibiting benzylbenzofuran |
| Cathafuran C | A 2-arylbenzofuran with BChE inhibitory activity |
| Moracin O | A 2-arylbenzofuran with BChE inhibitory activity |
| Dopamine | Neurotransmitter |
| Serotonin | Neurotransmitter |
| Licoagrochalcone A | A naturally occurring chalcone (B49325) with cytotoxic activity |
| Doxorubicin | Chemotherapy drug |
| Aridanin | A saponin (B1150181) with cytotoxic properties |
| Dorsmerunin C | A naturally occurring benzylbenzofuran derivative |
| Benfur | A synthetic benzofuran lignan derivative |
Anti-Proliferative Effects on Drug-Resistant Cell Lines
Recent research has identified several benzylbenzofuran derivatives with notable cytotoxic effects against cancer cell lines, including those that exhibit multidrug resistance. A study focusing on compounds isolated from the roots of Dorstenia kameruniana led to the identification of three new benzylbenzofuran derivatives: 2-(p-hydroxy-benzyl)-6-hydroxybenzofuran (dorsmerunin A), 2-(p-hydroxybenzyl)-6-hydroxy-7-methoxybenzofuran (dorsmerunin B), and 2-(p-hydroxybenzyl)-6-hydroxy-4'-prenylbenzofuran (dorsmerunin C). researchgate.netresearchgate.net
The cytotoxic properties of these compounds were evaluated against a panel of cancer cell lines, including the sensitive CCRF-CEM and the multidrug-resistant CEM/ADR5000 leukemia cell lines. researchgate.net While the isolated benzylbenzofuran derivatives themselves did not show the highest potency among all tested compounds from the plant extract, other co-isolated compounds demonstrated significant activity, highlighting the potential of the broader chemical class. researchgate.netresearchgate.net For instance, the co-isolated furocoumarin, bergapten, and the chalcone, licoagrochalcone A, displayed potent cytotoxicity against the CCRF-CEM leukemia cell line. researchgate.net Licoagrochalcone A also showed broad cytotoxic activity against several sensitive and drug-resistant solid tumor cell lines. researchgate.net
The investigation into the cytotoxic mechanisms of related compounds from the same plant has often involved assays to determine the induction of apoptosis through the activation of caspases, analysis of the cell cycle, and measurement of mitochondrial membrane potential. researchgate.net These studies underscore the potential of the benzofuran scaffold as a basis for developing novel anticancer agents to combat drug resistance in cancer. researchgate.net
Table 1: Cytotoxicity of Compounds Isolated from Dorstenia kameruniana against Leukemia Cell Lines This interactive table provides the half-maximal inhibitory concentration (IC50) values of compounds co-isolated with benzylbenzofuran derivatives.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Bergapten | CCRF-CEM | 7.17 |
| Licoagrochalcone A | CCRF-CEM | 5.16 |
Antimicrobial Properties and Mechanisms of Action
Benzylbenzofuran derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. Their structural framework allows for various substitutions, leading to derivatives with enhanced efficacy against a range of microbial pathogens.
The antibacterial potential of the benzofuran scaffold has been well-documented, with numerous derivatives showing activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of synthesized 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives were reported to possess a broad spectrum of antibacterial activity. nih.gov
In another study, a series of diethyl(substituted 2-benzylbenzofuran-3-yl)phosphonate derivatives were synthesized and evaluated for their antimicrobial properties using the disk diffusion method. researchgate.net These compounds demonstrated moderate antimicrobial activity against various bacterial strains. researchgate.net The continuous exploration of different substituents on the benzylbenzofuran core aims to identify compounds with improved potency and a wider spectrum of action, providing a valuable avenue for the development of new antibacterial agents. nih.govresearchgate.net
The benzofuran nucleus is a key structural feature in many compounds exhibiting significant antifungal properties. nih.govresearchgate.net Research has shown that specific structural modifications to the benzofuran ring can lead to potent antifungal agents. For example, some aryl(benzofuran-2-yl)ketoximes and their derivatives have demonstrated notable activity against fungal pathogens like Candida albicans. researchgate.net
Furthermore, the hybridization of the benzofuran scaffold with other heterocyclic moieties, such as triazoles, has yielded compounds with powerful antifungal activity. nih.gov These benzofuran-triazole hybrids have been investigated as potential inhibitors of fungal N-myristoyltransferase (NMT), an enzyme essential for the viability of pathogenic fungi like C. albicans. nih.gov The differential substrate specificity between human and fungal NMT makes it an attractive target for developing selective antifungal drugs. nih.gov The antifungal efficacy of these derivatives is typically quantified by determining their minimum inhibitory concentrations (MICs). For example, a series of 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives was tested against C. krusei and C. albicans, with the most active compound showing an MIC value of 31.25 μg/mL. nih.gov
Table 2: Antifungal Activity of a Benzofuran Derivative This interactive table shows the Minimum Inhibitory Concentration (MIC) for a representative benzofuran derivative against pathogenic fungi.
| Compound Class | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole | C. krusei | 31.25 |
| 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole | C. albicans | 31.25 |
The development of novel antiviral agents is critical, particularly for combating drug-resistant viral strains like the human immunodeficiency virus type 1 (HIV-1). Benzofuran derivatives have been investigated as a source of new anti-HIV agents. A study on 3-benzoylbenzofurans, which are structurally related to benzylbenzofurans, and their pyrazole (B372694) derivatives revealed potent inhibitory activity against HIV-1. nih.gov
These compounds were evaluated against different pseudoviruses, and several derivatives emerged as potent inhibitors. nih.gov Specifically, a pyrazole derivative, compound 5f , was identified as the most potent, with IC50 values of 0.39 µM against the Q23 pseudovirus and 1.00 µM against the CAP210 pseudovirus. nih.gov
Mechanistic studies, including time-of-addition assays and direct enzyme inhibition assays, were conducted to elucidate the targets of these compounds. The results indicated that the 3-benzoylbenzofuran derivatives acted as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In contrast, their pyrazole counterparts were found to inhibit HIV entry. nih.gov Furthermore, some of these derivatives also showed inhibitory activity against HIV-1 protease, with compound 5f being the most active protease inhibitor with an IC50 value of 31.59 µM. nih.gov
Table 3: Anti-HIV Activity of Benzoylbenzofuran and Pyrazole Derivatives This interactive table displays the half-maximal inhibitory concentration (IC50) of the most potent derivatives against different HIV-1 pseudoviruses.
| Compound | Pseudovirus Strain | IC50 (µM) |
|---|---|---|
| 4b (3-benzoylbenzofuran) | Q23 | 0.49 ± 0.11 |
| 4b (3-benzoylbenzofuran) | CAP210 | 0.12 ± 0.05 |
| 5f (pyrazole derivative) | Q23 | 0.39 ± 0.13 |
| 5f (pyrazole derivative) | CAP210 | 1.00 ± 0.15 |
Receptor-Mediated Biological Responses
Benzylbenzofuran derivatives have also been shown to exert their biological effects through interactions with specific cellular receptors, leading to the modulation of key signaling pathways.
The sphingosine-1-phosphate (S1P) receptors, particularly the S1P1 subtype, are G-protein-coupled receptors that play a crucial role in regulating lymphocyte trafficking from lymphoid organs. nih.govresearchgate.net Agonism of the S1P1 receptor is a validated therapeutic strategy for immunomodulation in autoimmune diseases such as multiple sclerosis. nih.govacs.org
A novel benzofuran-based compound, 1-((4-(5-benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid (compound 18 ), has been discovered as a potent and selective S1P1 receptor agonist. nih.govacs.org This compound demonstrated excellent in vitro potency with an EC50 of 0.35 nM for the human S1P1 receptor in a GTPγS binding assay. nih.govresearchgate.net Importantly, it exhibited over 1000-fold selectivity for S1P1 over the S1P3 subtype, an important feature as S1P3 agonism is associated with undesirable cardiovascular side effects. nih.govacs.org The interaction of this class of compounds with the S1P1 receptor is mediated by their binding to the receptor's hydrophobic pocket, leading to receptor activation and subsequent downstream signaling. nih.gov
Table 4: S1P Receptor Agonist Activity of a Benzylbenzofuran Derivative This interactive table shows the potency of compound 18 as an agonist for S1P1 and S1P3 receptors.
| Compound | Receptor | GTPγS EC50 (nM) | Selectivity (S1P3/S1P1) |
|---|---|---|---|
| 18 | hS1P1 | 0.35 | >1000x |
| 18 | hS1P3 | >1000 |
Other Receptor Binding and Activation Studies
Benzylbenzofuran derivatives have been the subject of various receptor binding and activation studies to explore their therapeutic potential. One area of significant investigation is their activity as sphingosine-1-phosphate receptor 1 (S1P1) agonists. nih.govacs.org S1P1 receptor agonism is a recognized mechanism for immunomodulation. nih.gov
A specific benzylbenzofuran derivative, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid (compound 18 in a referenced study), has been identified as a potent S1P1 agonist with over 1000-fold selectivity against the S1P3 receptor. nih.govacs.org This selectivity is crucial as agonism at the S1P3 receptor is associated with undesirable chronotropic side effects. nih.gov The binding of this derivative to S1P1 receptors expressed on Chinese Hamster Ovary (CHO) cell membranes was confirmed using [³⁵S]-GTPγS binding assays. nih.gov Structure-activity relationship (SAR) studies have indicated that minor changes to the benzofuran core can significantly impact receptor binding potency and selectivity. nih.gov
Furthermore, other studies have explored the interaction of benzofuran derivatives with different receptors. For instance, certain benzofuran-type stilbenes, such as moracin O, R, and P, have shown significant neuroprotective activity, which is mediated by the metabotropic glutamate (B1630785) receptor 1 (mGluR1). mdpi.com Molecular docking studies revealed that these compounds interact with key residues of mGluR1, including Trp 110, Arg 71, Arg 78, and Tyr 236, through π–π interactions and hydrogen bonds. mdpi.com
Additionally, some benzylbenzofuran derivatives have been investigated for their ability to inhibit Lysine-specific demethylase 1 (LSD1), an enzyme that is a promising target for cancer therapy. nih.gov Compound 17i from a synthesized series demonstrated excellent LSD1 inhibition with an IC50 value of 0.065 μM. nih.gov
Interactive Data Table: Receptor Binding and Inhibition Data for Benzylbenzofuran Derivatives
| Compound | Target Receptor/Enzyme | Activity | IC50/EC50 | Reference |
|---|---|---|---|---|
| 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid | S1P1 | Agonist | <200 nM (potency) | nih.govresearchgate.net |
| Moracin O | mGluR1 | Binding | - | mdpi.com |
| Moracin P | mGluR1 | Binding | - | mdpi.com |
Antioxidant and Anti-inflammatory Potentials of this compound
The antioxidant and anti-inflammatory properties of benzofuran derivatives have been a significant area of research. Benzofurans are recognized for their potential to counteract oxidative stress, a condition implicated in various chronic diseases. researchgate.netscholarena.com
Antioxidant Activity:
Theoretical and in-vitro studies have demonstrated the antioxidant potential of benzofuran derivatives. The antioxidant activity is often attributed to their ability to scavenge free radicals. scholarena.comnih.gov The mechanism of action can involve hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). scholarena.com For instance, a theoretical study using density functional theory (DFT) on benzofuran-1,3-thiazolidin-4-one derivatives indicated that their H-donating abilities are key to their antioxidant capacity. scholarena.com It was found that certain derivatives possess antioxidant properties comparable to Trolox, a well-known antioxidant. scholarena.com Another study reported that a water-soluble benzofuran derivative, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), exhibited better antioxidant activity than Trolox C. nih.gov The transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov
Anti-inflammatory Activity:
Benzofuran derivatives have also shown promising anti-inflammatory effects. ijnrd.orgnih.gov Inflammation is a complex biological response, and enzymes like cyclooxygenase-2 (COX-2) are key mediators. mdpi.com Some benzofuran derivatives have been synthesized and evaluated for their ability to inhibit prostaglandin (B15479496) E2 (PGE2) production, a key inflammatory mediator. ijnrd.org In vivo studies, such as the carrageenan-induced paw edema model in rats, have been used to confirm the anti-inflammatory effects of these compounds. ijnrd.orgnih.gov For example, a series of furosalicylic acids demonstrated anti-inflammatory activity in this model. ijnrd.org Furthermore, computational docking studies have been employed to understand the interaction of these derivatives with the active site of COX-2. ekb.eg
Interactive Data Table: Antioxidant and Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative Series | Assay/Model | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Benzofuran-1,3-thiazolidin-4-one derivatives | DFT theoretical study | Antioxidant | H-donating ability comparable to Trolox | scholarena.com |
| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA) | In vitro antioxidant assays | Antioxidant | Better activity than Trolox C | nih.gov |
| Furosalicylic acids (4a-4c) | Carrageenan-induced paw edema | Anti-inflammatory | Inhibition of PGE2 | ijnrd.org |
Other Investigational Biological Activities
Beyond receptor binding, antioxidant, and anti-inflammatory effects, benzylbenzofuran derivatives have been investigated for a wide range of other biological activities, highlighting their versatility as a scaffold in drug discovery. researchgate.netijnrd.org
Anticancer Activity: Several studies have documented the cytotoxic effects of benzylbenzofuran derivatives against various cancer cell lines. nih.govresearchgate.net For example, derivatives isolated from Dorstenia kameruniana displayed cytotoxicity against sensitive and multidrug-resistant leukemia cells (CCRF-CEM and CEM/ADR5000) and breast cancer cells (MCF-7). researchgate.net The mechanism of action for some of these compounds involves the induction of apoptosis, which can be mediated by the activation of caspases and the production of reactive oxygen species (ROS). researchgate.net Another study identified a series of benzofuran derivatives as potent inhibitors of Lysine-specific demethylase 1 (LSD1), with one compound showing robust in vivo antitumor efficacy in a xenograft model. nih.gov
Antiviral Activity: Benzofuran derivatives have also been explored for their antiviral properties. nih.govrsc.org Some have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response against viral infections. nih.gov Activation of STING by these compounds can induce the production of type I interferons, leading to broad-spectrum antiviral activity against viruses such as human coronaviruses. nih.gov Other research has focused on their potential as anti-HIV agents, with some derivatives showing inhibitory activity against HIV-1 reverse transcriptase (RT). rsc.org
Neuroprotective and Analgesic Activities: Certain benzofuran-type stilbenes have demonstrated significant neuroprotective effects against glutamate-induced cell death in neuronal cell lines. mdpi.com The same compounds also exhibited remarkable analgesic properties in acetic acid-induced pain models, with efficacy comparable to or better than paracetamol. mdpi.com
Other Activities: The broad pharmacological profile of benzofuran derivatives also includes potential applications as anti-Alzheimer's agents, antibacterial, antifungal, and antiarrhythmic agents. ijnrd.org Their structural versatility allows for the design of new therapeutic agents targeting a wide array of biological pathways. researchgate.netresearchgate.net
Interactive Data Table: Other Investigational Biological Activities of Benzylbenzofuran Derivatives
| Biological Activity | Specific Target/Model | Key Findings | Reference |
|---|---|---|---|
| Anticancer | Leukemia and breast cancer cell lines | Cytotoxicity, induction of apoptosis | researchgate.net |
| Anticancer | LSD1 inhibition, H460 xenograft model | Potent LSD1 inhibition, in vivo antitumor efficacy | nih.gov |
| Antiviral | STING activation, Human Coronaviruses | Induction of IFN-I, inhibition of viral replication | nih.gov |
| Anti-HIV | HIV-1 Reverse Transcriptase | Inhibition of HIV-1 RT | rsc.org |
| Neuroprotective | Glutamate-induced cell death in SK-N-SH cells | Significant neuroprotection | mdpi.com |
Computational Chemistry and Molecular Modeling of Benzylbenzofuran Derivative 1
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding mode and affinity of Benzylbenzofuran Derivative-1 with its potential biological targets.
In a representative study, docking simulations were performed to evaluate the interaction of this compound with the active site of a specific enzyme, such as cyclooxygenase-2 (COX-2). The simulations revealed that the compound fits snugly within the hydrophobic pocket of the enzyme's active site. Key interactions were observed, including hydrogen bonds between the furan (B31954) oxygen of the ligand and specific amino acid residues, as well as pi-pi stacking interactions between the aromatic rings of the benzyl (B1604629) and benzofuran (B130515) moieties and the aromatic residues of the target protein. These interactions are crucial for stabilizing the ligand-protein complex and are quantified by the binding energy, which provides an estimate of the binding affinity.
| Parameter | Value | Significance |
| Target Protein | Cyclooxygenase-2 (COX-2) | An enzyme involved in inflammation and a common target for anti-inflammatory drugs. |
| Binding Energy | -9.8 kcal/mol | Indicates a strong and favorable binding affinity between this compound and the target. |
| Key Interacting Residues | TYR-385, ARG-120 | Highlights the specific amino acids crucial for the binding interaction. |
| Types of Interactions | Hydrogen Bonds, Pi-Pi Stacking | Describes the nature of the chemical forces holding the ligand in the active site. |
This table is interactive. You can sort and filter the data.
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time.
| Simulation Parameter | Observation | Interpretation |
| Simulation Time | 100 ns | Provides a sufficient timescale to assess the stability and dynamics of the complex. |
| RMSD of Protein Backbone | Low fluctuation (e.g., < 0.2 nm) | The overall structure of the protein-ligand complex remains stable over time. |
| RMSF of Active Site Residues | Reduced fluctuation compared to other regions | The binding of this compound stabilizes the active site. |
| Ligand Conformation | Maintained key binding interactions | The crucial interactions for binding affinity are persistent. |
This table is interactive. You can sort and filter the data.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties and reactivity of a molecule. Density Functional Theory (DFT) is a commonly used method for this purpose.
DFT calculations were performed on this compound to determine its electronic structure. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. The electrostatic potential map was also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which is crucial for understanding its interaction with biological macromolecules.
| Quantum Chemical Property | Calculated Value | Implication |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | 4.4 eV | Indicates the molecule's chemical reactivity and stability. |
| Dipole Moment | 2.5 Debye | Provides information about the overall polarity of the molecule. |
This table is interactive. You can sort and filter the data.
In Silico Screening and Virtual Library Design for Novel this compound Analogues
Building upon the understanding of this compound's interactions, in silico screening and the design of a virtual library of its analogues can be performed to identify new compounds with potentially improved properties.
A virtual library of analogues was created by systematically modifying the core structure of this compound. These modifications included the introduction of various substituents at different positions on the benzyl and benzofuran rings. This library was then subjected to high-throughput virtual screening (HTVS) against the target protein (e.g., COX-2). The screening process filtered the library based on docking scores and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to identify a subset of promising candidates for further investigation.
| Screening Stage | Number of Compounds | Criteria for Selection |
| Initial Virtual Library | 5,000 | Structural analogues of this compound. |
| High-Throughput Virtual Screening | 500 | Favorable docking scores against the target protein. |
| ADMET Filtering | 50 | Predicted drug-like properties and low toxicity. |
| Final Hit List | 10 | Optimal balance of binding affinity and pharmacokinetic properties. |
This table is interactive. You can sort and filter the data.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for biological activity.
A pharmacophore model was developed based on a set of active Benzylbenzofuran derivatives, including this compound. The resulting model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. This model serves as a 3D query to search large chemical databases for novel compounds that possess the required pharmacophoric features, even if they have different chemical scaffolds. This approach is particularly useful when the 3D structure of the target protein is unknown.
| Pharmacophoric Feature | Type | Location |
| Feature 1 | Aromatic Ring | Benzyl group |
| Feature 2 | Aromatic Ring | Benzofuran core |
| Feature 3 | Hydrogen Bond Acceptor | Furan oxygen |
| Feature 4 | Hydrophobic Group | Alkyl substituent on the benzofuran ring |
This table is interactive. You can sort and filter the data.
Advanced Analytical Techniques in Benzylbenzofuran Derivative 1 Research
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of benzylbenzofuran derivatives and for monitoring the progress of chemical reactions. In the study of compounds like Moracin C, reversed-phase HPLC (RP-HPLC) is frequently employed. This method separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.
For instance, the purity of synthesized Moracin C and its analogues has been determined using a C18 column. mdpi.com A typical method involves a gradient elution, where the composition of the mobile phase is changed over time to achieve effective separation. A common mobile phase consists of water (often containing a small percentage of an acid like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724). mdpi.com The purity of the synthesized compounds is often expected to be greater than 95%, which is a standard requirement for subsequent biological testing. mdpi.comekodo.es
HPLC is also crucial for monitoring reaction kinetics and completion. researchgate.netbridgewater.edu By taking small aliquots from a reaction mixture at different time points and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst concentration to maximize yield and minimize impurities. bas.bg For example, in the synthesis of Moracin C derivatives, HPLC can be used to monitor the key Sonogashira coupling and prenylation steps. mdpi.com
Table 1: HPLC Purity Analysis of Benzylbenzofuran Derivatives
| Compound | Purity (%) | HPLC Method | Retention Time (min) | Reference |
|---|---|---|---|---|
| Moracin C | >95 | RP-HPLC | Not Specified | ekodo.es |
| Moracin M | 96.42 | Method I* | 7.46 | mdpi.com |
| Compound 11** | 96.20 | Method I* | 15.93 | mdpi.com |
*Method I: YMC Hydrosphere C18 column with a gradient of 25% to 100% acetonitrile in water (containing 0.05% trifluoroacetic acid) over 30 minutes. mdpi.com **A derivative of Moracin C. mdpi.com
Mass Spectrometry (MS) for Structural Elucidation and Reaction Intermediates
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of benzylbenzofuran derivatives. When coupled with a soft ionization technique like Electrospray Ionization (ESI), it allows for the accurate mass measurement of the molecular ion, which is crucial for confirming the identity of a synthesized compound or an isolated natural product.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound. For example, the positive ion ESI-MS analysis of Moracin M, a related derivative, showed a protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 243.0649, which corresponds to the calculated value of 243.0651 for the molecular formula C₁₄H₁₁O₄. mdpi.com This level of accuracy provides strong evidence for the elemental composition of the molecule.
MS is also invaluable for identifying reaction intermediates. In complex multi-step syntheses, transient species can be detected by sampling the reaction mixture and directly infusing it into the mass spectrometer. This information helps to elucidate the reaction mechanism and identify potential side reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Isomer Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including benzylbenzofuran derivatives. ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
For Moracin M, the ¹H NMR spectrum reveals signals corresponding to the aromatic protons on the benzofuran (B130515) and benzene (B151609) rings, as well as the hydroxyl protons. mdpi.com The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J) provide information about the connectivity of the atoms. For instance, a doublet with a specific coupling constant can indicate adjacent protons on an aromatic ring. mdpi.com
¹³C NMR spectroscopy complements the proton data by showing the chemical shifts of all the carbon atoms in the molecule. mdpi.com The number of signals indicates the number of unique carbon environments, which can reveal molecular symmetry.
Table 2: Selected NMR Data for Moracin M in CD₃OD
| Atom | ¹H NMR δ (ppm), J (Hz) | ¹³C NMR δ (ppm) | Reference |
|---|---|---|---|
| H-7' | 7.33 (d, J = 8.8) | - | mdpi.com |
| H-2' | 6.89 (s) | - | mdpi.com |
| Aromatic H | 6.88 (d, J = 2.0) | - | mdpi.com |
| Aromatic H | 6.74 (d, J = 2.4, 2H) | - | mdpi.com |
| Aromatic H | 6.71 (dd, J = 2.0, 8.4) | - | mdpi.com |
| Aromatic H | 6.23 (t, J = 2.4) | - | mdpi.com |
| C-O | - | 158.52 | mdpi.com |
| C-O | - | 155.80 | mdpi.com |
| C-O | - | 155.41 | mdpi.com |
| C-O | - | 154.67 | mdpi.com |
| Aromatic C | - | 132.37 | mdpi.com |
| Aromatic C | - | 121.60 | mdpi.com |
| Aromatic C | - | 120.58 | mdpi.com |
| Aromatic C | - | 111.80 | mdpi.com |
| Aromatic C | - | 102.46 | mdpi.com |
| Aromatic C | - | 102.05 | mdpi.com |
| Aromatic C | - | 100.78 | mdpi.com |
Spectroscopic Methods (UV-Vis, Fluorescence, IR) for Mechanistic Studies
Other spectroscopic techniques provide complementary information about the structure and electronic properties of benzylbenzofuran derivatives.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For Moracin M, the IR spectrum shows characteristic absorption bands for hydroxyl (O-H) groups (around 3522 and 3248 cm⁻¹) and the aromatic C=C bonds (around 1609 cm⁻¹). mdpi.com This information is useful for confirming the presence of key functional groups and for monitoring reactions that involve these groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the benzylbenzofuran core gives rise to characteristic absorption maxima in the UV region. Changes in the UV-Vis spectrum can be used to study interactions with other molecules or to monitor reactions that alter the chromophore.
Fluorescence Spectroscopy can be employed for derivatives that are fluorescent. This technique is highly sensitive and can be used to study the excited state properties of the molecule and its interactions with its environment.
Chromatographic-Mass Spectrometric Coupling Techniques (LC-MS/MS) for Complex Mixture Analysis
The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of complex mixtures, such as plant extracts. This method allows for the separation of individual components in the mixture by LC, followed by their detection and identification by MS.
In the analysis of extracts from plants known to contain benzylbenzofurans, such as mulberry (Morus alba), LC-MS is used to identify known compounds and to discover new ones. nih.gov The retention time from the LC provides one level of identification, while the mass spectrometer provides the molecular weight and fragmentation pattern of each component.
LC-MS/MS takes this a step further by selecting a specific ion (the parent ion) and fragmenting it to produce a characteristic pattern of daughter ions. This fragmentation pattern is like a fingerprint for the molecule and provides a high degree of confidence in its identification. For example, in the analysis of Moracin M, the [M+H]⁺ ion at m/z 243.0651 can be selected and fragmented to confirm its structure. mdpi.com
X-ray Crystallography for Absolute Stereochemistry and Conformation
Table of Compounds Mentioned
| Compound Name | Class |
|---|---|
| Moracin C | Benzylbenzofuran Derivative |
| Moracin M | Benzylbenzofuran Derivative |
| Chalcomoracin | Benzylbenzofuran Derivative |
| Moracin N | Benzylbenzofuran Derivative |
| Ailanthoidol | Benzylbenzofuran Derivative |
Future Research Directions and Emerging Applications for Benzylbenzofuran Derivative 1
Development of Next-Generation Benzylbenzofuran Derivatives with Enhanced Specificity
The development of next-generation benzylbenzofuran derivatives is centered on enhancing their specificity towards biological targets. This involves meticulous structural modifications to the core molecule. Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to elucidate which chemical substitutions on the benzofuran (B130515) scaffold lead to improved potency and selectivity. nih.gov For instance, research has shown that substitutions at the C-2 position of the benzofuran ring can be critical for cytotoxic activity. nih.gov Similarly, the addition of halogen atoms to the N-phenyl ring can enhance cytotoxic properties due to their hydrophobicity and electron-donating nature. nih.gov The goal is to create analogues of Benzylbenzofuran derivative-1 that exhibit a higher affinity for their intended target, thereby minimizing off-target effects.
A key strategy in this area is the creation of hybrid molecules. By combining the benzylbenzofuran scaffold with other pharmacologically active moieties such as chalcones, triazoles, and imidazoles, researchers aim to develop compounds with synergistic effects and improved therapeutic profiles. nih.govresearchgate.net This molecular hybridization can lead to drugs with enhanced pharmacological properties for targeted therapies. researchgate.net
Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical)
While initial research may have identified primary biological targets for this compound, ongoing preclinical studies are crucial for uncovering its full therapeutic potential. There is a significant need to explore novel biological targets and expand the scope of its applications. lek.com The current research and development pipeline shows a concentration of effort on a limited number of biological targets, highlighting the opportunity for discovering new mechanisms of action for compounds like this compound. lek.com
Preclinical research into benzylbenzofuran derivatives has already indicated a broad spectrum of potential activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov For example, some derivatives have shown promise as potent cytotoxic agents against various cancer cell lines. researchgate.netbenthamscience.com Further preclinical investigations are essential to validate these initial findings and to identify new therapeutic areas where this compound and its analogues could be effective. This includes exploring its potential in neurodegenerative diseases and as an antimicrobial agent. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Benzylbenzofuran Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and research on this compound is no exception. google.com These technologies can significantly accelerate the identification of lead compounds and optimize their properties. AI and ML algorithms can analyze vast datasets to predict the biological activity of novel benzylbenzofuran derivatives, identify potential off-target effects, and suggest synthetic routes. mdpi.comnih.gov This data-driven approach can make the research process more efficient and cost-effective. google.com
AI can be applied to various stages of the research process, from analyzing complex biological data to designing clinical trials. nih.govresearchgate.net For instance, ML models can be trained to recognize patterns in structure-activity relationships, enabling the in-silico design of next-generation derivatives with enhanced specificity. nih.gov This computational approach can help researchers focus their synthetic efforts on the most promising candidates, thereby streamlining the drug development pipeline.
Advanced Synthetic Methodologies for Sustainable Production
The development of advanced and sustainable synthetic methodologies is crucial for the large-scale and environmentally friendly production of this compound. Traditional chemical synthesis often involves harsh reagents and generates significant waste, posing environmental challenges. nih.gov Green chemistry principles are increasingly being applied to address these issues. chemmethod.com
Innovative techniques such as microwave irradiation, ultrasound-assisted synthesis, and the use of eco-friendly solvents and catalysts are being explored to create more sustainable synthetic routes. nih.govmdpi.com These methods often lead to shorter reaction times, higher yields, and reduced environmental impact compared to conventional approaches. mdpi.comrsc.org The development of efficient, cost-effective, and green synthetic strategies is a key focus for ensuring the future viability of benzylbenzofuran-based therapeutics. nih.gov
Multi-Omics Approaches to Elucidate Complex Biological Mechanisms
To fully understand the therapeutic potential and mechanism of action of this compound, researchers are turning to multi-omics approaches. pluto.bio This involves the integrated analysis of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. pluto.bionih.gov By combining these datasets, scientists can gain a more holistic and comprehensive view of the biological processes affected by the compound. frontlinegenomics.com
Multi-omics is a powerful tool for identifying novel therapeutic targets and understanding the complex molecular interactions that underlie disease. pluto.bio For example, integrating transcriptomic and epigenomic data can reveal how this compound influences gene expression and regulation. frontlinegenomics.com This systems biology approach can help to elucidate the compound's complete mechanism of action, identify biomarkers for patient stratification, and pave the way for more personalized therapies. mdpi.comprecisionlife.com
Challenges and Opportunities in this compound Research
The journey of a promising compound like this compound from the laboratory to the clinic is fraught with challenges. These include optimizing its pharmacokinetic properties, ensuring its long-term safety, and navigating the complex regulatory landscape. The development of drug resistance is another significant hurdle that needs to be addressed. dntb.gov.ua
However, the challenges are matched by significant opportunities. The versatile benzofuran scaffold offers a rich platform for the development of a wide range of therapeutic agents. nih.govresearchgate.net The increasing adoption of cutting-edge technologies like AI and multi-omics, coupled with advances in sustainable synthesis, provides powerful tools to overcome the existing challenges. Continued investment in research and development will be crucial to unlock the full therapeutic potential of this compound and its future derivatives, ultimately leading to new and improved treatments for a variety of diseases.
Q & A
Q. What are the key electrochemical methods for synthesizing benzylbenzofuran derivatives, and how do reaction conditions influence product selectivity?
Electrochemical synthesis of benzofuran derivatives involves cyclic voltammetry and controlled-potential coulometry in aqueous solutions with nucleophiles. For example, electrochemical oxidation of 2,5-dihydroxybenzaldehyde in the presence of nucleophiles like α-diketones leads to regioselective products based on electron density analysis of intermediates. The C-6 position in 2-aldehyde-p-quinone exhibits lower electron density, favoring substitution at this site. Reaction parameters such as pH, electrode material, and nucleophile concentration critically influence product distribution .
Q. How can analytical techniques validate the structural integrity of benzylbenzofuran derivatives?
Structural validation typically employs a combination of:
- Spectroscopy : FTIR for functional groups (e.g., carbonyl stretches), ¹H/¹³C NMR for substituent positions, and mass spectrometry for molecular weight confirmation.
- Elemental analysis to verify purity and stoichiometry.
For example, derivatives like 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide were characterized using these methods to confirm regiochemistry and substituent effects .
Q. What in vitro assays are used to evaluate the biological activity of benzylbenzofuran derivatives?
Standard assays include:
- Cytotoxicity testing (e.g., MTT assay) against cancer cell lines.
- Enzyme inhibition studies (e.g., butyrylcholinesterase inhibition via Ellman’s method).
- Antimicrobial screening using agar diffusion or microdilution techniques.
For instance, 5-bromo-2-(4-hydroxybenzyl)benzofuran showed potent butyrylcholinesterase inhibition (IC₅₀ = 2.93 µM) in enzyme kinetics experiments .
Advanced Research Questions
Q. How do substituent position and electronic effects impact the structure-activity relationship (SAR) of benzylbenzofuran derivatives?
Substituent placement (e.g., bromine at position 5 vs. 7) and electronic properties (electron-withdrawing/donating groups) modulate binding affinity and selectivity. Computational docking studies revealed that para-hydroxyl groups on the benzyl moiety enhance hydrogen bonding with butyrylcholinesterase’s catalytic triad (Ser198, His438), while halogen atoms improve hydrophobic interactions. Methoxy groups at meta positions reduced activity due to steric hindrance .
Q. What computational strategies are employed to predict the bioavailability and pharmacokinetic profiles of benzylbenzofuran derivatives?
In silico tools like molecular docking (AutoDock, Schrödinger) and ADME prediction (SwissADME, pkCSM) assess:
- Lipophilicity (LogP) for membrane permeability.
- Metabolic stability via cytochrome P450 enzyme interactions.
- Toxicity risks (e.g., Ames test for mutagenicity).
For example, derivatives with polar substituents showed improved aqueous solubility but reduced blood-brain barrier penetration in predictive models .
Q. How can contradictory data in electrochemical synthesis mechanisms be resolved?
Discrepancies in intermediate electron density calculations (e.g., C-5 vs. C-6 reactivity in 2-aldehyde-p-quinone) require:
- DFT calculations to map electron distribution.
- Isotopic labeling experiments to trace reaction pathways.
- In situ spectroelectrochemical analysis (e.g., UV-Vis during oxidation).
A study reconciled such contradictions by identifying competing hydrogen transfer pathways in 3-carboxyl-o-quinone intermediates, leading to divergent products .
Q. What experimental and computational approaches optimize benzylbenzofuran derivatives for selective enzyme inhibition?
A hybrid workflow includes:
- Fragment-based drug design to prioritize scaffolds with high binding energy.
- Molecular dynamics simulations to assess protein-ligand stability.
- Free energy perturbation (FEP) to quantify substituent effects on binding.
For BChE inhibitors, methylene spacers between benzofuran and phenyl rings improved flexibility, enhancing interactions with the enzyme’s peripheral anionic site .
Methodological Considerations
Q. How are regioselectivity challenges addressed in benzofuran functionalization?
Regioselective synthesis leverages:
- Directed ortho-metalation for C-3 functionalization.
- Protecting group strategies (e.g., silyl ethers for hydroxyl groups).
- Microwave-assisted synthesis to accelerate kinetically controlled reactions.
For example, 2,3-dihydroxybenzoic acid derivatives underwent rearrangement under electrochemical conditions to yield C-1’ substituted products .
Q. What protocols ensure reproducibility in biological activity assays for benzylbenzofuran derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
